molecular formula C16H20ClFN4O2 B15124962 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B15124962
M. Wt: 354.81 g/mol
InChI Key: SRLXSSOILXSABB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps. One reported method includes the following steps :

    Formation of 3-Isocyanato-2-isopropyl-4-methylpyridine: This step involves the reaction of 2-isopropyl-4-methylpyridin-3-amine with phosgene or a phosgene equivalent in the presence of a base.

    Coupling with 2,6-Dichloro-5-fluoronicotinamide: The intermediate from the first step is then reacted with 2,6-dichloro-5-fluoronicotinamide to form a carbamoyl intermediate.

    Cyclization: The final step involves cyclization of the carbamoyl intermediate in the presence of a base to yield the desired product.

Chemical Reactions Analysis

7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The pyrido[2,3-d]pyrimidine core can be involved in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives with different substituents . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. Some examples include:

  • 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione
  • 7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione

Properties

Molecular Formula

C16H20ClFN4O2

Molecular Weight

354.81 g/mol

IUPAC Name

7-chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H20ClFN4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(18)13(17)20-14/h4-5,7,9-10,13-14,20H,6H2,1-3H3,(H,21,23,24)

InChI Key

SRLXSSOILXSABB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3C(CC(C(N3)Cl)F)C(=O)NC2=O

Origin of Product

United States

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